molecular formula C11H12ClNO4 B8612446 Tert-butyl 4-chloro-2-nitrobenzoate

Tert-butyl 4-chloro-2-nitrobenzoate

Cat. No. B8612446
M. Wt: 257.67 g/mol
InChI Key: KSCAXFVBMFCOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846660B2

Procedure details

To 4-chloro-2-nitrobenzoic acid (262 g) in a pyridine (1.3 liter) solution, p-toluenesulfonyl chloride (272.6 g) was slowly added at room temperature, and the mixture was stirred at that temperature for 15 minutes. To the reaction solution, tert-butyl alcohol (249 ml) was added dropwise, then the mixture was stirred for 5 hours. To the reaction mixture toluene (1 liter) was added, and the mixture was stirred for 1.5 hours, then the precipitate were removed by filtration. The filtrate was concentrated, ethyl acetate (1.3 liter) was added to the residue, the mixture was successively washed with water, saturated aqueous potassium hydrogensulfate solution, aqueous saturated sodium hydrogencarbonate solution, and brine, then the organic layer was dried over anhydrous sodium sulfate, then concentrated. Methanol (470 ml) was added to the residue, and after the precipitation of the crystals was confirmed, water (142 ml) was added. The mixture was stirred under ice cooling for 1.5 hours, then the crystals were collected by filtration. The same recrystallization procedure as the above was performed again to obtain the title compound (297 g).
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
272.6 g
Type
reactant
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.N1C=CC=CC=1.[C:20]1([CH3:30])[CH:25]=CC(S(Cl)(=O)=O)=C[CH:21]=1.C(O)(C)(C)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:20]([CH3:30])([CH3:25])[CH3:21])=[O:7])=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1

Inputs

Step One
Name
Quantity
262 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
1.3 L
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
272.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
249 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the precipitate were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate (1.3 liter) was added to the residue
WASH
Type
WASH
Details
the mixture was successively washed with water, saturated aqueous potassium hydrogensulfate solution, aqueous saturated sodium hydrogencarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Methanol (470 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
after the precipitation of the crystals
ADDITION
Type
ADDITION
Details
water (142 ml) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred under ice cooling for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The same recrystallization procedure as the

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 297 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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